molecular formula C15H11F3O2 B3022278 2-Methoxy-3'-trifluoromethylbenzophenone CAS No. 1184116-42-4

2-Methoxy-3'-trifluoromethylbenzophenone

Cat. No.: B3022278
CAS No.: 1184116-42-4
M. Wt: 280.24 g/mol
InChI Key: JTLDNWHNOXXPKB-UHFFFAOYSA-N
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Description

2-Methoxy-3’-trifluoromethylbenzophenone is an organic compound with the molecular formula C15H11F3O2. It is a benzophenone derivative characterized by the presence of a methoxy group at the 2-position and a trifluoromethyl group at the 3’-position.

Preparation Methods

The synthesis of 2-Methoxy-3’-trifluoromethylbenzophenone typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methoxybenzoyl chloride and 3-trifluoromethylphenylboronic acid.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a palladium-catalyzed cross-coupling reaction known as the Suzuki-Miyaura coupling. This reaction requires a base, such as potassium carbonate, and a solvent, such as tetrahydrofuran (THF).

    Industrial Production: On an industrial scale, the synthesis may involve optimization of reaction parameters to achieve higher yields and purity. .

Chemical Reactions Analysis

2-Methoxy-3’-trifluoromethylbenzophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or trifluoromethyl groups are replaced by other functional groups. .

Scientific Research Applications

2-Methoxy-3’-trifluoromethylbenzophenone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: In medicinal chemistry, it serves as a scaffold for designing novel drugs with improved efficacy and reduced side effects.

    Industry: The compound finds applications in the production of specialty chemicals, agrochemicals, and materials science .

Mechanism of Action

The mechanism of action of 2-Methoxy-3’-trifluoromethylbenzophenone involves its interaction with specific molecular targets. The compound’s methoxy and trifluoromethyl groups contribute to its binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and target being studied .

Comparison with Similar Compounds

2-Methoxy-3’-trifluoromethylbenzophenone can be compared with other benzophenone derivatives, such as:

    2-Hydroxy-4-methoxybenzophenone: Known for its use in sunscreens due to its UV-absorbing properties.

    4-Methoxybenzophenone: Used as a photoinitiator in polymer chemistry.

    3,4-Dimethoxybenzophenone: Studied for its potential biological activities.

The uniqueness of 2-Methoxy-3’-trifluoromethylbenzophenone lies in its trifluoromethyl group, which imparts distinct chemical and physical properties, making it valuable for specific applications .

Properties

IUPAC Name

(2-methoxyphenyl)-[3-(trifluoromethyl)phenyl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3O2/c1-20-13-8-3-2-7-12(13)14(19)10-5-4-6-11(9-10)15(16,17)18/h2-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTLDNWHNOXXPKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)C2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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